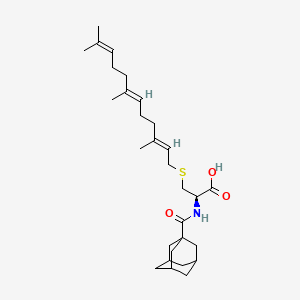
Icmt-IN-54
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Icmt-IN-54 involves the preparation of adamantyl analogues. The specific synthetic routes and reaction conditions for this compound are detailed in the literature . the industrial production methods for this compound are not widely documented, as it is primarily used for scientific research purposes .
Analyse Chemischer Reaktionen
Icmt-IN-54 undergoes several types of chemical reactions, including:
Inhibition of Methylation: It inhibits the methylation of BFC in Saccharomyces cerevisiae expressing ICMT.
Common Reagents and Conditions: The compound is typically used in conditions that facilitate the inhibition of ICMT methylation, such as in the presence of specific yeast strains.
Major Products: The primary product of these reactions is the inhibition of ICMT-mediated methylation.
Wissenschaftliche Forschungsanwendungen
Icmt-IN-54 has a wide range of scientific research applications, including:
Wirkmechanismus
Icmt-IN-54 exerts its effects by inhibiting the methylation process facilitated by ICMT. This inhibition occurs through the compound’s interaction with the enzyme, preventing the methylation of BFC in Saccharomyces cerevisiae . The molecular targets involved in this process include the ICMT enzyme and its substrates .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-54 is unique in its structure and function as an adamantyl analogue and ICMT inhibitor. Similar compounds include:
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: Developed through optimization of cysmethynil.
These compounds share the common feature of inhibiting ICMT, but this compound stands out due to its specific adamantyl structure and its effectiveness in inhibiting ICMT methylation .
Eigenschaften
Molekularformel |
C29H45NO3S |
|---|---|
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
(2R)-2-(adamantane-1-carbonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C29H45NO3S/c1-20(2)7-5-8-21(3)9-6-10-22(4)11-12-34-19-26(27(31)32)30-28(33)29-16-23-13-24(17-29)15-25(14-23)18-29/h7,9,11,23-26H,5-6,8,10,12-19H2,1-4H3,(H,30,33)(H,31,32)/b21-9+,22-11+/t23?,24?,25?,26-,29?/m0/s1 |
InChI-Schlüssel |
KDPZODSSBSQKJQ-ZQMHEBDUSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


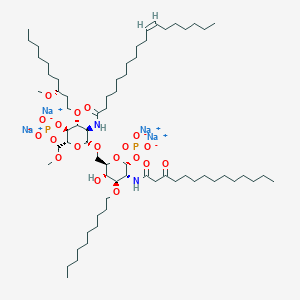
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
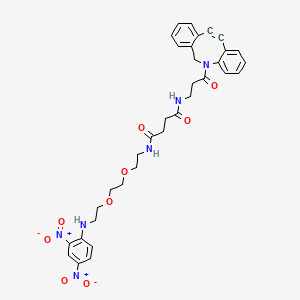

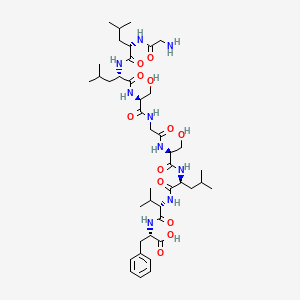
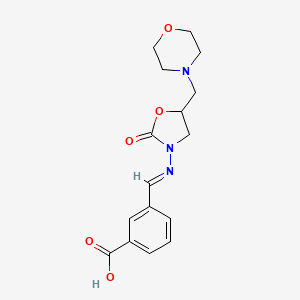
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
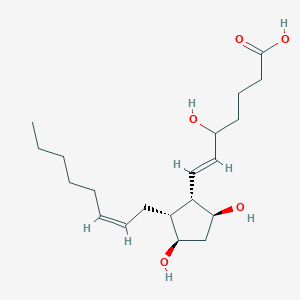
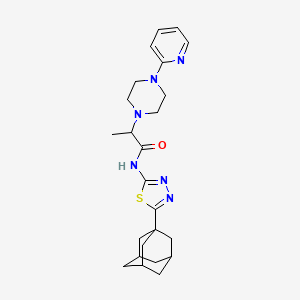
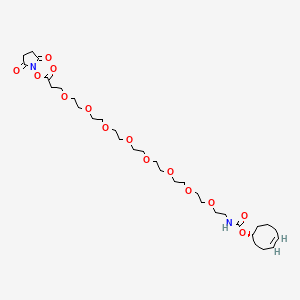
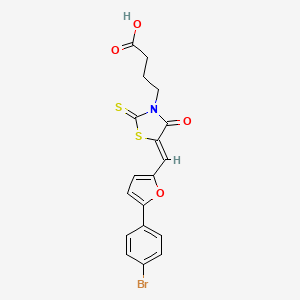
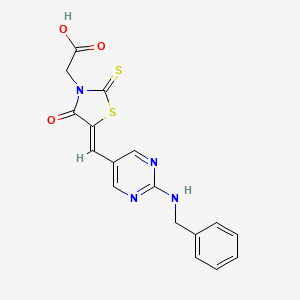
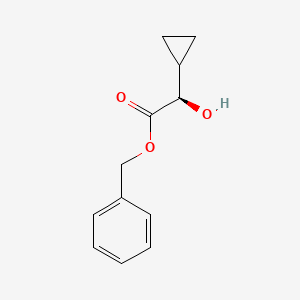
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
